molecular formula C25H21N3O4 B2723553 Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 941913-56-0

Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2723553
CAS No.: 941913-56-0
M. Wt: 427.46
InChI Key: TYXCCSKVAYLPSW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H17N3O4. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Quinazolinone derivatives, such as the compound , have been the subject of much research due to their presence in a variety of biologically active compounds . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

Ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-2-32-24(30)18-12-14-19(15-13-18)26-22(29)16-28-21-11-7-6-10-20(21)23(27-25(28)31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXCCSKVAYLPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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